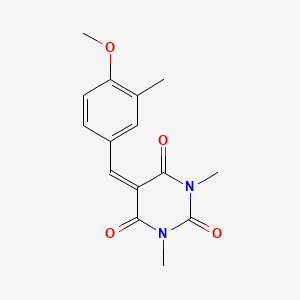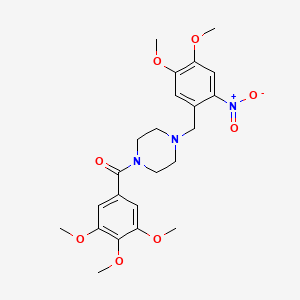
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MMDBMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMDBMP belongs to the family of pyrimidinetrione derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in the pathogenesis of various diseases. For instance, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the activity of tyrosine kinase, which is involved in the proliferation and survival of cancer cells. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain and is a target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. For instance, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of various microbial and viral strains. In addition, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad-spectrum activity against various diseases, which makes it a promising candidate for drug development. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which may affect its bioavailability and limit its use in vivo.
Future Directions
There are several future directions for the research and development of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the potential applications of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further studies are needed to elucidate the mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its specific targets in cancer cells. Another potential application of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is in the treatment of Alzheimer's disease, where it may act as an acetylcholinesterase inhibitor. Further studies are needed to evaluate the efficacy and safety of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models of Alzheimer's disease. Finally, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione may have potential applications in the field of nanotechnology, where it may be used as a building block for the synthesis of novel materials with specific properties.
Conclusion:
In conclusion, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis method of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively simple, and the compound can be obtained in high yield. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. Further studies are needed to elucidate the mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its specific targets in various diseases. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in the treatment of cancer, Alzheimer's disease, and in the field of nanotechnology.
Synthesis Methods
The synthesis of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction between 4-methoxy-3-methylbenzaldehyde and barbituric acid in the presence of a catalyst such as piperidine. The reaction proceeds under reflux in ethanol, and the product is obtained in high yield after recrystallization from a suitable solvent. The chemical structure of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-7-10(5-6-12(9)21-4)8-11-13(18)16(2)15(20)17(3)14(11)19/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXNHLVNGVXSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)

![4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4987513.png)
![4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4987529.png)

![4-[1-(dimethylamino)ethylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4987549.png)
![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)
![N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B4987572.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)